molecular formula C23H25NO5 B6149476 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid CAS No. 1704954-00-6

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid

Cat. No. B6149476
CAS RN: 1704954-00-6
M. Wt: 395.4
InChI Key:
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Description

The compound is a derivative of propanoic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group and an oxan-4-yl group attached to the carbon atoms. The Fmoc group is a common protecting group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure would include a three-carbon backbone (from the propanoic acid), with the Fmoc group providing a large, aromatic system, and the oxan-4-yl group forming a five-membered ring .


Chemical Reactions Analysis

In terms of reactivity, the compound could undergo reactions at the carboxylic acid group or the oxan-4-yl group. The Fmoc group could also be removed under certain conditions, such as treatment with piperidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could allow for hydrogen bonding, and the large Fmoc group could impact the compound’s solubility .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific safety data, it’s recommended to assume that the compound could be harmful or irritating .

Future Directions

Future studies could explore the potential biological activity of this compound, or investigate its use in the synthesis of more complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the resulting amine is coupled with the protected oxan-4-yl group. The final step involves the deprotection of the carboxylic acid group to yield the target compound.", "Starting Materials": [ "L-aspartic acid", "9H-fluorene-9-methanol", "4-bromobutanal", "oxan-4-ol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "acetic anhydride", "pyridine", "trifluoroacetic acid (TFA)", "dimethylformamide (DMF)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of carboxylic acid group: L-aspartic acid is treated with acetic anhydride and pyridine to yield the corresponding acetylated derivative. The product is purified by recrystallization from diethyl ether.", "Coupling of protected amino acid with Fmoc group: The protected amino acid is coupled with Fmoc-OSu in the presence of DCC and NHS in DMF. The product is purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.", "Deprotection of Fmoc group: The Fmoc group is removed by treatment with 20% piperidine in DMF. The product is purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.", "Coupling of protected amine with oxan-4-yl group: The protected amine is coupled with 4-bromobutanal in the presence of TEA in DCM. The resulting aldehyde is reduced with NaBH4 to yield the corresponding alcohol. The protected alcohol is then coupled with oxan-4-yl-OSu in the presence of DCC and NHS in DMF. The product is purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.", "Deprotection of carboxylic acid group: The protected carboxylic acid is deprotected by treatment with TFA in DCM. The product is purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.", "Final purification: The crude product is dissolved in a mixture of DCM and methanol, and the resulting solution is washed with NaHCO3, NaCl, and MgSO4. The solvent is removed under reduced pressure, and the resulting residue is dissolved in a mixture of DCM and methanol. The product is purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent." ] }

CAS RN

1704954-00-6

Product Name

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid

Molecular Formula

C23H25NO5

Molecular Weight

395.4

Purity

95

Origin of Product

United States

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